molecular formula C19H28N4O5 B039751 4-Azido-2-nitrobutyric acid, 2,6-di-t-butyl-4-methoxyphenyl ester CAS No. 113719-06-5

4-Azido-2-nitrobutyric acid, 2,6-di-t-butyl-4-methoxyphenyl ester

Cat. No. B039751
M. Wt: 392.4 g/mol
InChI Key: WYKZJPKNYAXRDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Azido-2-nitrobutyric acid, 2,6-di-t-butyl-4-methoxyphenyl ester is a chemical compound that has gained attention in the scientific community due to its potential applications in biochemical research. This compound is known for its ability to modify proteins and peptides, making it a valuable tool for studying protein function and interactions. In

Mechanism Of Action

The mechanism of action of 4-Azido-2-nitrobutyric acid, 2,6-di-t-butyl-4-methoxyphenyl ester involves the selective modification of proteins and peptides. The azide group on the compound reacts with the thiol group on cysteine residues in proteins and peptides, forming a covalent bond. This modification can alter the function and interactions of the protein or peptide, allowing researchers to study its properties in more detail.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4-Azido-2-nitrobutyric acid, 2,6-di-t-butyl-4-methoxyphenyl ester depend on the specific protein or peptide that is modified. In general, the modification of proteins and peptides can alter their function, stability, and interactions with other molecules. This can have downstream effects on cellular processes and physiological functions.

Advantages And Limitations For Lab Experiments

One of the key advantages of using 4-Azido-2-nitrobutyric acid, 2,6-di-t-butyl-4-methoxyphenyl ester in lab experiments is its selectivity for cysteine residues in proteins and peptides. This allows researchers to selectively modify specific molecules, rather than modifying all proteins and peptides in a sample. However, there are also limitations to using this compound, including the potential for off-target effects and the need for careful optimization of experimental conditions.

Future Directions

There are several future directions for research on 4-Azido-2-nitrobutyric acid, 2,6-di-t-butyl-4-methoxyphenyl ester. One area of interest is in the development of new methods for protein modification using this compound. This could include the development of new catalysts or modifications to the compound structure to improve its selectivity and efficiency. Another area of interest is in the application of this compound in the study of specific proteins and peptides, including those involved in disease processes. Finally, there is potential for the development of new drugs and therapies based on the modification of specific proteins using this compound.

Synthesis Methods

The synthesis of 4-Azido-2-nitrobutyric acid, 2,6-di-t-butyl-4-methoxyphenyl ester involves several steps. The first step involves the reaction of 2-nitrobutyric acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 4-methoxyphenol in the presence of a base to form the corresponding ester. The final step involves the reaction of the ester with sodium azide in the presence of a catalyst to form the azide compound.

Scientific Research Applications

4-Azido-2-nitrobutyric acid, 2,6-di-t-butyl-4-methoxyphenyl ester has found several applications in scientific research. One of the key applications is in the study of protein function and interactions. This compound can be used to selectively modify proteins and peptides, allowing researchers to study their function and interactions with other molecules. It has also been used in the development of new drugs and therapies, as well as in the study of enzyme mechanisms.

properties

CAS RN

113719-06-5

Product Name

4-Azido-2-nitrobutyric acid, 2,6-di-t-butyl-4-methoxyphenyl ester

Molecular Formula

C19H28N4O5

Molecular Weight

392.4 g/mol

IUPAC Name

(2,6-ditert-butyl-4-methoxyphenyl) 4-azido-2-nitrobutanoate

InChI

InChI=1S/C19H28N4O5/c1-18(2,3)13-10-12(27-7)11-14(19(4,5)6)16(13)28-17(24)15(23(25)26)8-9-21-22-20/h10-11,15H,8-9H2,1-7H3

InChI Key

WYKZJPKNYAXRDD-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=CC(=C1OC(=O)C(CCN=[N+]=[N-])[N+](=O)[O-])C(C)(C)C)OC

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1OC(=O)C(CCN=[N+]=[N-])[N+](=O)[O-])C(C)(C)C)OC

synonyms

4-Azido-2-nitrobutyric acid, 2,6-di-t-butyl-4-methoxyphenyl ester

Origin of Product

United States

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